1-(4-Bromo-2-fluorophenyl)-3-chloro-1-propanone
Overview
Description
1-(4-Bromo-2-fluorophenyl)-3-chloro-1-propanone is an organic compound that belongs to the class of halogenated ketones It is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and a propanone group
Preparation Methods
The synthesis of 1-(4-Bromo-2-fluorophenyl)-3-chloro-1-propanone can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-fluoroacetophenone with thionyl chloride to introduce the chlorine atom, followed by a Friedel-Crafts acylation reaction to form the propanone group. The reaction conditions typically involve the use of anhydrous solvents and catalysts such as aluminum chloride to facilitate the acylation process .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. These methods often require stringent control of reaction conditions and the use of specialized equipment to handle the hazardous reagents involved.
Chemical Reactions Analysis
1-(4-Bromo-2-fluorophenyl)-3-chloro-1-propanone undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and chlorine) can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the chlorine atom with nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include anhydrous solvents, catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)-3-chloro-1-propanone has several scientific research applications, including:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s halogenated structure makes it a potential candidate for the development of new drugs, as halogen atoms can influence the biological activity and pharmacokinetic properties of molecules.
Material Science: It can be used in the preparation of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-3-chloro-1-propanone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, leading to desired therapeutic effects. The exact molecular pathways involved would vary based on the specific biological system and target .
Comparison with Similar Compounds
1-(4-Bromo-2-fluorophenyl)-3-chloro-1-propanone can be compared with similar compounds such as:
4-Bromo-2-fluorobiphenyl: This compound shares the bromine and fluorine substituents but lacks the propanone group, making it less versatile in certain synthetic applications
4-Bromo-2-fluoroacetophenone: Similar to the target compound but without the chlorine atom, it serves as a precursor in the synthesis of this compound.
4-Bromo-2-fluorophenylmethanesulfonamide: This compound has a different functional group (sulfonamide) and is used in different types of chemical reactions and applications.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-chloropropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO/c10-6-1-2-7(8(12)5-6)9(13)3-4-11/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTJEJVXXNFKHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732156 | |
Record name | 1-(4-Bromo-2-fluorophenyl)-3-chloropropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1515-84-0 | |
Record name | 1-(4-Bromo-2-fluorophenyl)-3-chloropropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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